(3S,4S)-benzyl 4-azido-3-fluoropiperidine-1-carboxylate
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Overview
Description
Benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an azido group at the 4-position and a fluorine atom at the 3-position of the piperidine ring, along with a benzyl ester group at the carboxylate position. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-benzyl 4-azido-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 3-position of the piperidine ring using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Azidation: The azido group can be introduced at the 4-position through a nucleophilic substitution reaction using sodium azide (NaN3) as the azide source.
Esterification: The carboxylate group can be esterified with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: H2/Pd-C, LiAlH4
Substitution: Nucleophiles (amines, thiols, alkoxides)
Cycloaddition: Alkynes, copper(I) catalysts
Major Products
Reduction: Benzyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Substitution: Various substituted piperidine derivatives
Cycloaddition: Triazole derivatives
Scientific Research Applications
Benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system or possessing antimicrobial properties.
Chemical Biology: The azido group allows for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes in living systems.
Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorinated polymers or azido-functionalized surfaces.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Mechanism of Action
The mechanism of action of (3S,4S)-benzyl 4-azido-3-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The azido group can participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in chemical biology studies. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.
Comparison with Similar Compounds
Benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate: This compound is similar but has an amino group instead of an azido group, which can affect its reactivity and biological activity.
Benzyl (3S,4S)-4-azido-3-chloropiperidine-1-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which can influence its chemical properties and reactivity.
Benzyl (3S,4S)-4-azido-3-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a fluorine atom, which can affect its solubility and hydrogen bonding interactions.
Properties
IUPAC Name |
benzyl (3S,4S)-4-azido-3-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c14-11-8-18(7-6-12(11)16-17-15)13(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPIDSLFVPNOPM-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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